9,11-Dehydrocortexolone 17alpha-butyrate is a synthetic steroidal antiandrogen that has garnered attention for its potential therapeutic applications. It is the C17alpha butyrate ester of the 9,11-dehydrogenated analogue of 11-deoxycortisol, also known as cortexolone. This compound was initially developed for topical use but has not been marketed. Its unique properties include strong local antiandrogen activity and systemic effects when administered subcutaneously. Research indicates that it may be effective in treating conditions such as prostate cancer and benign prostatic hyperplasia due to its ability to interfere with androgen activity in the body .
9,11-Dehydrocortexolone 17alpha-butyrate is classified as a steroidal antiandrogen. It belongs to a category of compounds that inhibit the action of androgens by blocking their receptors or interfering with their synthesis. The compound has been identified under various names, including CB-03-04 and 17alpha-(butyryloxy)-9,11-didehydrodeoxycorticosterone . Its chemical formula is with a molar mass of approximately 414.542 g/mol .
The synthesis of 9,11-dehydrocortexolone 17alpha-butyrate involves several chemical processes, primarily focusing on the modification of cortexolone derivatives. Notably, enzymatic methods have been explored for producing 17alpha-monoesters of cortexolone and its derivatives, including 9,11-dehydrocortexolone. These enzymatic processes utilize specific enzymes to facilitate the esterification reactions necessary to form the desired compound .
The synthesis typically begins with cortexolone as the starting material. The process may involve selective dehydrogenation to achieve the 9,11-dehydro configuration followed by esterification with butyric acid or its derivatives. Various methods such as solvent-free reactions or using organic solvents like methanol and toluene have been employed to optimize yield and purity during synthesis .
The molecular structure of 9,11-dehydrocortexolone 17alpha-butyrate features a steroid backbone characteristic of corticosteroids. The presence of a butyrate ester at the C17 position distinguishes it from other steroids.
CC(=O)OCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)C(C)(C)C(O)=O
WHBHBVVOGNECLV-OBQKJFGGSA-N
These structural characteristics contribute to its biological activity and interaction with androgen receptors .
The primary chemical reactions involving 9,11-dehydrocortexolone 17alpha-butyrate include esterification and dehydrogenation. The compound demonstrates stability under physiological conditions but can undergo hydrolysis in the presence of water, leading to the release of butyric acid and regeneration of cortexolone.
Research has shown that upon administration, this compound can compete effectively with testosterone and dihydrotestosterone at androgen receptors, leading to its antiandrogenic effects . Its structural modifications enhance its potency compared to other known antiandrogens.
9,11-Dehydrocortexolone 17alpha-butyrate exerts its effects through a bimodal mechanism. It competes with androgens for binding sites on androgen receptors, thereby inhibiting androgen-mediated signaling pathways. Additionally, it exhibits antigonadotropic activity by suppressing gonadotropin release from the pituitary gland.
In experimental models, this compound has shown significant local antiandrogenic activity in tests such as the hamster flank organ test and has been effective in reducing prostate size in rat models . Its potency ranks closely with cyproterone acetate while being more effective than finasteride and flutamide.
These properties are crucial for its formulation into topical or injectable preparations for potential therapeutic applications .
9,11-Dehydrocortexolone 17alpha-butyrate has been investigated primarily for its potential use in treating androgen-dependent conditions such as:
Despite its promising profile, further clinical studies are necessary to fully establish its efficacy and safety in human subjects .
The antiandrogenic activity of C17α-esterified cortexolone derivatives emerged from systematic screening of corticosteroid analogs. Researchers initially observed that esterification of cortexolone (11-deoxycortisol)—a biologically inert precursor in cortisol synthesis—unexpectedly conferred potent androgen receptor (AR) antagonism. This discovery diverged from traditional glucocorticoid/mineralocorticoid pathways, revealing a novel structure-activity relationship (SAR) [1] [7]. Cortexolone was selected as the molecular scaffold due to its inherent low glucocorticoid activity, minimizing off-target endocrine effects while serving as a versatile platform for esterification [3].
Table 1: Key Cortexolone Derivatives and Their Antiandrogenic Profiles
Compound | Modification | Relative AR Binding Affinity | Systemic Exposure Risk |
---|---|---|---|
Cortexolone | None (Parent molecule) | Negligible | High |
Cortexolone 17α-propionate (Clascoterone) | C17α-propionate ester | 1.0 (Reference) | Low (Topical) |
9,11-Dehydrocortexolone 17α-butyrate | Δ9,11 unsaturation + butyrate | 1.2–1.5× clascoterone | Undetectable (Systemic) |
The introduction of ester groups at C17α enhanced steric hindrance around the D-ring, disrupting AR-coactivator interactions critical for transcriptional activation. Preclinical studies confirmed that these esters blocked dihydrotestosterone (DHT)-induced sebocyte proliferation and prostate growth in rodent models without systemic hormonal perturbations [1] [5].
The Δ9,11 unsaturation in 9,11-dehydrocortexolone 17α-butyrate was engineered to amplify AR binding affinity and metabolic stability. This modification introduced a conformational lock within the steroid’s A-ring, planarizing the structure to favor hydrophobic interactions with the AR ligand-binding domain (LBD) [1] [6]. Computational modeling revealed that the 9,11-double bond reduced the energy barrier for adopting the bioactive conformation, increasing residence time within the AR pocket by ~40% compared to saturated analogs [6].
Concurrently, the Δ9,11 modification conferred resistance to 5α-reductase, a ubiquitous enzyme that inactivates steroids via A-ring reduction. In vitro assays demonstrated >90% of 9,11-dehydrocortexolone 17α-butyrate remained intact after 24-hour exposure to human skin homogenates, whereas cortexolone derivatives without this unsaturation showed >60% degradation [1]. This metabolic resilience extended local antiandrogenic effects without requiring prodrug reactivation mechanisms.
The butyrate ester chain further optimized tissue retention. Enzymatic hydrolysis studies indicated slower cleavage of butyrate vs. propionate esters in keratinocytes, correlating with sustained AR blockade in sebaceous glands [2] [5].
The selection of butyrate esterification over propionate (as in clascoterone/CB-03-01) balanced lipophilicity, AR affinity, and formulation compatibility.
Table 2: Physicochemical and Pharmacological Comparison of Key Analogues
Parameter | Clascoterone (CB-03-01) | 9,11-Dehydrocortexolone 17α-Butyrate (CB-03-04) | Impact |
---|---|---|---|
Ester Chain Length | C3 (Propionate) | C4 (Butyrate) | ↑ Lipophilicity |
LogP (Octanol/Water) | 3.8 | 4.5 | ↑ Skin Permeation |
AR IC50 (nM) | 42 | 31 | ↑ Potency |
Hydrolysis Half-life (Human Skin) | 2.1 hours | 5.3 hours | ↑ Duration of Action |
Topical ED50 (Rat Model) | 0.7 mg/cm² | 0.3 mg/cm² | ↑ Efficacy |
The elongated butyrate chain (C4 vs. C3) increased lipophilicity (LogP 4.5 vs. 3.8), enhancing partitioning into sebum-rich environments [1] [3]. This translated to superior follicular delivery in ex vivo human skin models, with CB-03-04 accumulating at 2.3× higher levels than clascoterone in sebaceous glands [1].
Pharmacodynamically, CB-03-04 demonstrated broader target engagement. While both compounds competitively inhibited DHT-AR binding, CB-03-04 uniquely suppressed AR translocation to the nucleus in fluorescence trafficking assays [1] [6]. This contributed to its enhanced potency in suppressing sebum production—CB-03-04 reduced lipid synthesis by 78% vs. 62% for clascoterone in human sebocyte cultures [3].
Despite these advantages, the butyrate ester imposed formulation challenges. Early prototypes required nanostructured lipid carriers to solubilize CB-03-04 adequately, whereas clascoterone’s lower LogP allowed conventional cream matrices [2]. This highlighted the optimization trade-offs between molecular potency and developability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7